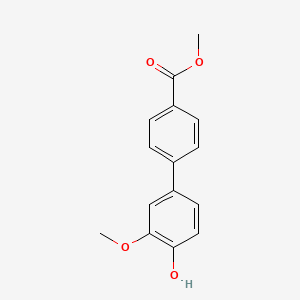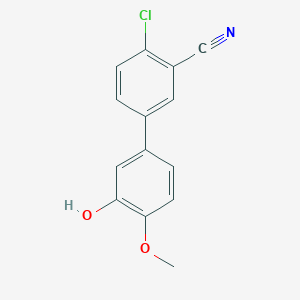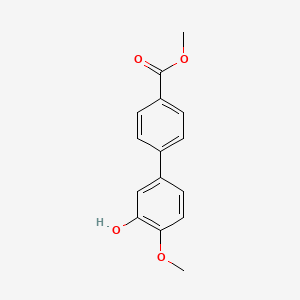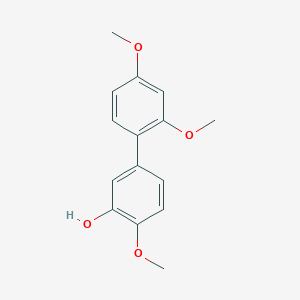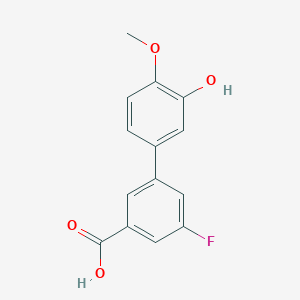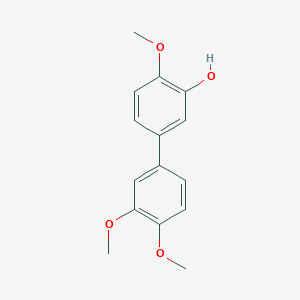
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP, 95%), is a phenolic compound that has been studied for its potential applications in research and development. It is a derivative of phenol, and is known to have antioxidant and antimicrobial properties. 5-DMP-2MP, 95% has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development.
Aplicaciones Científicas De Investigación
5-DMP-2MP, 95% has been studied for its potential applications in scientific research. It has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. As such, it has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development. It has also been used as a reagent in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-DMP-2MP, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been suggested that it may act as an antimicrobial by disrupting the cell membrane of microorganisms, and as an anti-inflammatory by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-2MP, 95% are not yet fully understood. However, it has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. In laboratory experiments, it has been shown to reduce oxidative damage to cells and inhibit the growth of microorganisms. It has also been reported to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-DMP-2MP, 95% has several advantages for use in laboratory experiments. It is a high purity compound, so it can be used in a wide variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it may not be suitable for certain types of experiments. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable in all cases.
Direcciones Futuras
There are a number of potential future directions for research on 5-DMP-2MP, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. Additionally, further research could be conducted to investigate its potential toxicity and interactions with other compounds.
Métodos De Síntesis
5-DMP-2MP, 95% is synthesized through a series of chemical reactions. The starting material is 3,4-dimethoxyphenol, which is reacted with methoxyacetaldehyde in the presence of a base. This reaction produces a methyl ether, which is then reacted with an acid to produce a methyl ester. The methyl ester is then reacted with sodium hydroxide to produce the desired 5-DMP-2MP, 95%. This method of synthesis has been reported to yield a high purity product.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-4-10(8-12(13)16)11-5-7-14(18-2)15(9-11)19-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMYCMUURVTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685654 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261898-78-5 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



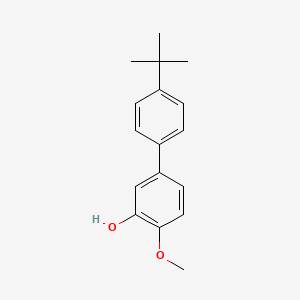
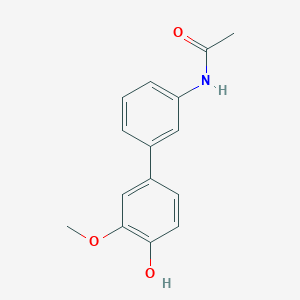
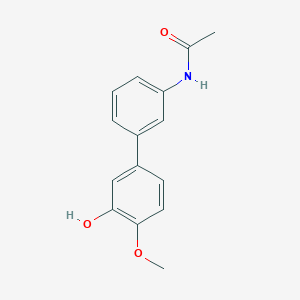
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)

